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Compound of Interest

Compound Name: TP-10

Cat. No.: B2520347 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: TP-10 is a 21-residue, cell-penetrating peptide (CPP) derived from the chimeric

peptide transportan.[1][2] It is known for its ability to traverse cellular membranes and exhibits

broad-spectrum antimicrobial and antiviral properties.[2][3] TP-10 is a truncated analog of

transportan, composed of a sequence from the neuropeptide galanin linked to mastoparan, a

peptide from wasp venom.[1] Its mechanism of action is believed to involve direct interaction

with and perturbation of the lipid bilayer of target cells, making it a promising candidate for

therapeutic development.[1][4] This application note provides detailed protocols for the

chemical synthesis, purification, and characterization of TP-10, ensuring high purity and yield

for research and preclinical applications.

Experimental Protocols
This section details the methodologies for the complete workflow, from synthesis to

characterization, of the TP-10 peptide. The primary method described is the widely adopted

Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of TP-
10
SPPS allows for the stepwise assembly of amino acids on a solid resin support, which

simplifies the removal of excess reagents and byproducts through simple filtration and washing

steps.[5][6]
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Objective: To assemble the 21-amino acid sequence of TP-10 on a solid support resin using

Fmoc chemistry.

Materials and Reagents:

Fmoc-Rink Amide MBHA resin

N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade

Fmoc-protected amino acids

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: N,N-Diisopropylethylamine (DIPEA)

Deprotection solution: 20% (v/v) piperidine in DMF

Kaiser test kit or other ninhydrin-based test to monitor coupling completion.[7]

Procedure:

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in the reaction vessel for

30-60 minutes with gentle agitation.

Initial Fmoc Deprotection:

Drain the DMF.

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

Drain the solution.

Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes to

ensure complete removal of the Fmoc group.
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Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of

piperidine.

Amino Acid Coupling:

In a separate vial, pre-activate the first Fmoc-protected amino acid (4 equivalents relative

to resin loading) by dissolving it in DMF with HBTU (3.9 equivalents) and DIPEA (8

equivalents) for 5-10 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours at room temperature.

Monitoring Coupling Reaction:

Take a small sample of resin beads and perform a Kaiser test. A negative result

(yellow/colorless beads) indicates that the coupling reaction is complete, as there are no

free primary amines.[8] If the test is positive (blue/purple beads), extend the coupling time

or repeat the coupling step.

Washing: Once coupling is complete, drain the reaction solution and wash the peptide-resin

thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each

subsequent amino acid in the TP-10 sequence until the full peptide is assembled.

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc

deprotection step (Step 2) to remove the N-terminal Fmoc group.

Final Wash and Drying: Wash the completed peptide-resin with DMF, followed by DCM, and

finally methanol. Dry the resin under a high vacuum for several hours.
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Protocol 2: Cleavage and Deprotection of TP-10
Objective: To cleave the synthesized peptide from the resin support and simultaneously remove

all side-chain protecting groups.

Materials and Reagents:

Dried TP-10 peptide-resin

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%

Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.)

Cold diethyl ether

Procedure:

Place the dried peptide-resin in a suitable reaction vessel.

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

Agitate the mixture at room temperature for 2-3 hours.

Filter the resin to collect the cleavage solution containing the crude peptide.

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large

volume of cold diethyl ether (e.g., 50 mL of ether for every 5 mL of TFA solution).

A white precipitate (the crude peptide) should form. Allow it to precipitate fully at -20°C for at

least 1 hour.

Centrifuge the mixture to pellet the peptide. Decant and discard the ether.

Wash the peptide pellet with cold diethyl ether two more times to remove residual

scavengers.

Dry the crude peptide pellet under a vacuum to obtain a powder.
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Protocol 3: Purification by Preparative RP-HPLC
Objective: To purify the crude TP-10 peptide to >95% purity using Reverse-Phase High-

Performance Liquid Chromatography (RP-HPLC).

Materials and Equipment:

Preparative HPLC system with a UV detector

C18 reverse-phase preparative column

Mobile Phase A: 0.1% (v/v) TFA in deionized water

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN)

Crude, dried TP-10 peptide

Lyophilizer

Procedure:

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, with

a small percentage of Mobile Phase B if necessary to aid solubility. Filter the sample through

a 0.45 µm filter.

Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions

(e.g., 95% A / 5% B) until a stable baseline is achieved.

Injection and Separation: Inject the dissolved peptide onto the column. Run a linear gradient

to separate the target peptide from impurities. A typical gradient might be 5% to 65% B over

60 minutes.

Fraction Collection: Monitor the column eluent at 214 nm and 280 nm. Collect fractions

corresponding to the major peak, which should be the target TP-10 peptide.

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b2520347?utm_src=pdf-body
https://www.benchchem.com/product/b2520347?utm_src=pdf-body
https://www.benchchem.com/product/b2520347?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2520347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pooling and Lyophilization: Pool the fractions with the desired purity (>95%). Freeze the

pooled solution and lyophilize to obtain the final purified TP-10 peptide as a white, fluffy

powder.

Protocol 4: Characterization by LC-MS
Objective: To confirm the identity (molecular weight) and purity of the final TP-10 product.

Materials and Equipment:

LC-MS system (e.g., ESI-TOF or ESI-Q-TOF)

Analytical C18 column

Mobile phases (as in Protocol 3)

Purified TP-10 sample

Procedure:

Dissolve a small amount of the lyophilized peptide in Mobile Phase A.

Inject the sample into the LC-MS system.

Run an analytical gradient to separate any minor impurities and obtain a purity

chromatogram (from the UV detector).

The eluent is directed into the mass spectrometer to obtain the mass spectrum of the main

peak.

Compare the experimental molecular weight from the mass spectrum with the theoretical

(calculated) molecular weight of TP-10.

Data Presentation
The following tables summarize typical parameters and expected results for the synthesis and

purification of TP-10.

Table 1: TP-10 Peptide Sequence and Properties
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Property Value

Sequence AGYLLGKINLKALAALAKKIL

Length 21 Amino Acids

Molecular Formula C₁₀₉H₁₉₁N₃₁O₂₄

Theoretical MW
2279.78 Da (Monoisotopic) / 2281.55 Da

(Average)

Charge at pH 7 +5

Table 2: RP-HPLC Purification Parameters

Parameter Condition

System Preparative HPLC

Column C18, 10 µm particle size, 250 x 21.2 mm

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Flow Rate 15-20 mL/min

Gradient Example: 5% to 65% B over 60 minutes

Detection UV at 214 nm and 280 nm

Table 3: Expected Synthesis and Purification Outcomes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2520347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Expected Result Method of Verification

Crude Purity 60-80% Analytical HPLC

Final Purity >95% (or as desired) Analytical HPLC

Identity Confirmation
Experimental MW matches

Theoretical MW (± 1 Da)
LC-MS

Overall Yield
15-30% (based on initial resin

loading)
Gravimetric

Final Form White, lyophilized powder Visual Inspection

Visualized Workflow and Mechanism

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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